3-Methyl-4-nitrobenzoic acid
Overview
Description
Synthesis Analysis
3-Methyl-4-nitrobenzoic acid can be synthesized via catalytic oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid, with sodium bromide acting as a co-catalyst. This process leads to a significant yield increase, highlighting the importance of catalysts and conditions in organic synthesis processes (Cai & Shui, 2005).
Molecular Structure Analysis
The study of molecular structure and hydrogen bonding in compounds related to 3-methyl-4-nitrobenzoic acid reveals complex interactions. For example, the analysis of hydrogen-bonded sheets and chains in related compounds emphasizes the role of molecular structure in determining the physical and chemical properties of these materials (Portilla et al., 2007).
Chemical Reactions and Properties
3-Methyl-4-nitrobenzoic acid's reactivity is showcased in its ability to form various intermediates and products through chemical reactions. These reactions are crucial for synthesizing pharmaceutical intermediates and other organic compounds, demonstrating the compound's utility in chemical synthesis (Xiao, 2007).
Physical Properties Analysis
The solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in various organic solvents have been thoroughly investigated. This research provides vital information for optimizing the purification and application processes of this compound, highlighting its solubility in different solvents and the effects of temperature on these properties (Wu et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of 3-methyl-4-nitrobenzoic acid, such as its reactivity in various chemical reactions, is essential for its application in synthesis. The compound's participation in esterification, catalytic hydrogenation, and nitration reactions underscores its versatility and utility in organic synthesis, contributing to the development of pharmaceuticals and other complex organic molecules (Xiao, 2007).
Scientific Research Applications
Solubility and Thermodynamics :
- Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid were computed from solubility data in different solvents, indicating its physical and chemical properties in various conditions (Acree et al., 2017).
- The solubility of 3-methyl-4-nitrobenzoic acid in multiple organic solvents was measured, contributing to understanding its dissolution behavior and thermodynamic properties (Wu et al., 2016).
Synthesis and Chemical Reactions :
- A study demonstrated the synthesis of 3-methyl-4-nitrobenzoic acid through catalytic oxidation, highlighting its practical synthesis process (Cai & Shui, 2005).
- Research on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, closely related to 3-methyl-4-nitrobenzoic acid, provided insights into organic chemistry reactions and teaching applications (Kam et al., 2020).
Optical and Physical Properties :
- The molecular structure and vibrational analysis of 4-methyl-3-nitrobenzoic acid, a structurally similar compound, were investigated, providing insights into its optical and physical characteristics (Prashanth et al., 2015).
- An examination of the nonlinear optical material properties of 4-methyl-3-nitrobenzoic acid single crystal revealed its potential in various optical applications (Bharathi et al., 2016).
Biological and Medical Research :
- A study discovered that 4-methyl-3-nitrobenzoic acid inhibited cancer cell migration in non-small cell lung cancer, suggesting potential therapeutic applications (Chen et al., 2011).
Safety and Hazards
3-Methyl-4-nitrobenzoic acid is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is recommended to avoid any skin contact, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .
Future Directions
While the specific future directions for 3-Methyl-4-nitrobenzoic acid are not mentioned in the retrieved papers, it’s worth noting that compounds like this can be used in various fields such as pharmaceutical synthesis. It is an important intermediate in the synthesis of antihypertensive drugs and AIDS drugs .
Mechanism of Action
Target of Action
3-Methyl-4-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . This suggests that the primary targets of 3-Methyl-4-nitrobenzoic acid could be various biological bases.
Mode of Action
The compound’s interaction with its targets involves the donation of hydrogen ions, leading to neutralization reactions . These reactions are accompanied by the evolution of substantial amounts of heat .
Pharmacokinetics
Its solubility in alcohol suggests that it may be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely involve standard biochemical processes for carboxylic acids.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 3-Methyl-4-nitrobenzoic acid. For instance, its reactivity with bases suggests that its action could be influenced by the pH of the environment . Additionally, its storage recommendations suggest that it should be kept in a dry, cool, and well-ventilated place , indicating that moisture, temperature, and ventilation could affect its stability.
properties
IUPAC Name |
3-methyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTTUTIFWDAMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025641 | |
Record name | 3-Methyl-4-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Product Name |
3-Methyl-4-nitrobenzoic acid | |
CAS RN |
3113-71-1 | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | Benzoic acid, 3-methyl-4-nitro- | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 4-nitro-m-toluic acid | |
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Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Melting Point |
421 to 424 °F (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20680 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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